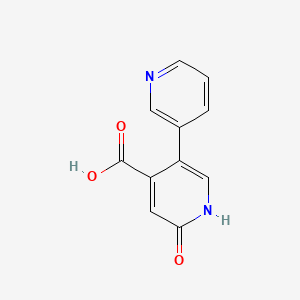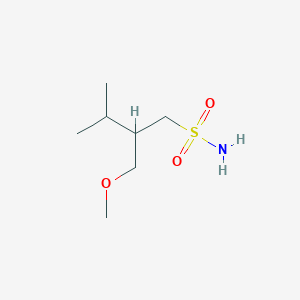
1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene is an organic compound characterized by the presence of a bromine atom, a cyclobutoxy group, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene typically involves the following steps:
Formation of the cyclobutoxy group: This can be achieved by reacting cyclobutanol with a suitable brominating agent such as phosphorus tribromide (PBr3) to form cyclobutyl bromide.
Alkylation of the benzene ring: The cyclobutyl bromide is then reacted with 3-methoxybenzene in the presence of a strong base like sodium hydride (NaH) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom and form a cyclobutyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Nucleophilic substitution: Products include 1-(2-Hydroxy-1-cyclobutoxyethyl)-3-methoxybenzene or 1-(2-Amino-1-cyclobutoxyethyl)-3-methoxybenzene.
Oxidation: The major product is 1-(2-Bromo-1-cyclobutoxyethyl)-3-formylbenzene.
Reduction: The major product is 1-(1-Cyclobutoxyethyl)-3-methoxybenzene.
科学的研究の応用
1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene exerts its effects involves interactions with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and cyclobutoxy groups can influence the compound’s lipophilicity and ability to interact with biological membranes. These interactions can affect cellular processes and pathways, leading to specific biological effects.
類似化合物との比較
Similar Compounds
Bromocyclohexane: Similar in that it contains a bromine atom attached to a cycloalkane ring.
2-Bromo-1-cyclopropylethanone: Contains a bromine atom and a cyclopropyl group, but differs in the presence of a carbonyl group.
Uniqueness
1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene is unique due to the combination of a bromine atom, a cyclobutoxy group, and a methoxy group attached to a benzene ring. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.
特性
分子式 |
C13H17BrO2 |
|---|---|
分子量 |
285.18 g/mol |
IUPAC名 |
1-(2-bromo-1-cyclobutyloxyethyl)-3-methoxybenzene |
InChI |
InChI=1S/C13H17BrO2/c1-15-12-7-2-4-10(8-12)13(9-14)16-11-5-3-6-11/h2,4,7-8,11,13H,3,5-6,9H2,1H3 |
InChIキー |
SZDYHAVRBLOSBW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(CBr)OC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)


![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)


![1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)
![rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)


![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)
